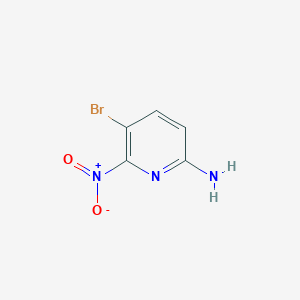

5-Bromo-6-nitro-pyridin-2-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrN3O2 |

|---|---|

Molecular Weight |

218.01 g/mol |

IUPAC Name |

5-bromo-6-nitropyridin-2-amine |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,(H2,7,8) |

InChI Key |

LZAGKOUCASAJII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Nitro Pyridin 2 Ylamine

Direct Bromination Strategies

Direct bromination of a pre-existing nitropyridine precursor is a primary strategy for synthesizing 5-Bromo-6-nitro-pyridin-2-ylamine. This approach relies on the electrophilic aromatic substitution of a hydrogen atom on the pyridine (B92270) ring with a bromine atom. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.

Bromination of 6-Nitropyridin-2-ylamine with N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov Its application in the synthesis of this compound involves the reaction with 6-Nitropyridin-2-ylamine as the starting material. The reaction mechanism proceeds via an electrophilic attack of a "Br+" equivalent, generated from NBS, on the electron-rich pyridine ring. The presence of the amino (-NH2) group, a strong activating group, and the nitro (-NO2) group, a strong deactivating group, directs the position of bromination. The amino group directs ortho- and para-, while the nitro group directs meta-. In this case, bromination is directed by the powerful activating effect of the amino group to the 5-position.

While molecular bromine (Br2) in acetic acid is also used for such transformations, NBS is often preferred due to its solid nature, easier handling, and often higher selectivity, which can minimize the formation of polybrominated byproducts. jcsp.org.pk Studies on related aminopyridines have shown that NBS can effectively achieve monobromination under controlled conditions. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvent, and Additives

The efficiency and selectivity of the bromination of 6-Nitropyridin-2-ylamine can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product, this compound, while minimizing side reactions.

Temperature: Reaction temperature plays a direct role in the rate of bromination. Generally, higher temperatures increase the reaction rate, but may also lead to decreased selectivity and the formation of undesired byproducts. The optimal temperature is typically determined empirically to provide a reasonable reaction time with the highest possible yield of the target isomer.

Solvent: The choice of solvent is critical as it can affect the solubility of the reactants and the reactivity of the brominating agent. researchgate.net For brominations with NBS, solvents such as carbon tetrachloride, acetonitrile, and acetic acid are commonly employed. researchgate.net In some cases, using a catalyst-solvent system, such as silica (B1680970) gel in carbon tetrachloride, has been shown to be a mild and effective method for selective monobromination of aromatic amines. jcsp.org.pk

Additives: Additives or catalysts can be used to enhance the rate and selectivity of the bromination. For instance, the use of a photocatalyst like erythrosine B under visible light has been shown to activate NBS for the bromination of various arenes and heteroarenes under mild conditions. nih.gov In other systems, the presence of an acid catalyst, such as perchloric acid, has been reported to influence the reaction pathway, sometimes favoring exclusive ring bromination over side-chain reactions in substituted picolines. researchgate.net

Table 1: Factors for Optimization of Bromination with NBS

| Parameter | Effect | Examples/Considerations | Citation |

|---|---|---|---|

| Solvent | Influences reagent solubility and reactivity. | Acetonitrile, Acetic Acid, Carbon Tetrachloride. | researchgate.netresearchgate.net |

| Temperature | Affects reaction rate and selectivity. | Typically optimized between 0°C and reflux temperature. | |

| Catalyst/Additive | Can enhance reaction rate and selectivity. | Silica gel can promote selective monobromination. | jcsp.org.pk |

| Light | Can be used to initiate photoredox catalysis. | Visible-light photoredox catalysis with organic dyes. | nih.gov |

| Acid | Can alter reaction mechanisms and product distribution. | Perchloric acid has been used in specific NBS brominations. | researchgate.net |

Alternative Synthetic Routes and Precursors

Beyond the direct bromination of a nitropyridine, alternative synthetic strategies can provide access to this compound. These routes often involve building the molecule from different precursors or introducing the functional groups in a different order.

Derivatization from Related Halogenated Pyridines

An alternative approach involves starting with a pyridine ring that is already halogenated at the desired position. This strategy leverages the existing bromo-substituent and introduces the nitro and amino groups in subsequent steps.

One such pathway begins with 2-amino-5-bromopyridine (B118841). This commercially available precursor can be subjected to a nitration reaction. The amino group is first oxidized to a nitro group. For example, a patented method describes the oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine using reagents like peracetic acid or a mixture of hydrogen peroxide and sulfuric acid. google.com The resulting 2-nitro-5-bromopyridine could then potentially be converted to the target compound, though this subsequent transformation is not explicitly detailed.

Another strategy involves nucleophilic aromatic substitution on a dihalogenated pyridine. For instance, a synthesis could start with a compound like 2,6-dibromopyridine. Selective amination at the 2-position, potentially with methylamine (B109427) or another amine, can yield a 2-bromo-6-aminopyridine derivative. georgiasouthern.edu Subsequent nitration of this intermediate would be the final step to introduce the nitro group at the required position, guided by the existing substituents.

Table 2: Selected Alternative Synthetic Routes

| Starting Material | Key Transformation(s) | Intermediate Product | Citation |

|---|---|---|---|

| 2-Amino-5-bromopyridine | Oxidation of the amino group to a nitro group. | 2-Nitro-5-bromopyridine | google.com |

Green Chemistry Approaches in Pyridine Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. While specific green routes for this compound are not extensively documented, general principles from pyridine synthesis can be applied.

One green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. For example, the use of alumina (B75360) (Al2O3) as a heterogeneous Lewis acid catalyst has been reported for the synthesis of certain pyridine derivatives, offering a facile and environmentally benign procedure. mdpi.com

Another green strategy is the use of alternative energy sources to drive reactions. Ultrasound-induced synthesis has been introduced as a method to accelerate reactions, often leading to shorter reaction times and higher yields in the preparation of some pyridine analogs. ijpsonline.com These principles, such as employing solid-supported catalysts or sonication, represent potential avenues for developing more sustainable synthetic routes to this compound and related compounds.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

While specific ¹H NMR data for 5-Bromo-6-nitro-pyridin-2-ylamine is not available, predictions can be made based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group and the bromine atom would significantly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The amino group, being an electron-donating group, would have a shielding effect.

For the related isomer, 5-Bromo-3-nitro-pyridin-2-amine, the two aromatic protons would likely appear as distinct doublets due to coupling with each other. The coupling constant (J-value) would be indicative of the through-bond interaction between these protons. The protons of the amino group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not publicly documented. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon atom attached to the nitro group would be expected to have a significantly downfield chemical shift. Conversely, the carbon attached to the amino group would be shifted upfield. The carbon bearing the bromine atom would also exhibit a downfield shift.

For a comprehensive assignment, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to correlate the proton and carbon signals unambiguously.

Fluorine-19 NMR is a powerful technique for characterizing fluorine-containing compounds. In the case of a hypothetical fluorinated analogue, such as 5-Fluoro-6-nitro-pyridin-2-ylamine, the ¹⁹F NMR spectrum would provide valuable information. The chemical shift of the fluorine atom would be highly sensitive to the electronic environment of the pyridine ring. Furthermore, coupling between the fluorine nucleus and the adjacent protons would be observed in both the ¹⁹F and ¹H NMR spectra, providing crucial connectivity information. For instance, research on related fluorinated pyridines has utilized ¹⁹F NMR to confirm the position of the fluorine substituent.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₄BrN₃O₂), HRMS would be able to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by two mass units.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass measurements. The fragmentation pattern observed in the ESI-TOF mass spectrum would offer structural clues. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO₂), the amino group (NH₂), or the bromine atom. Analysis of these fragment ions would help to piece together the structure of the parent molecule. While no specific ESI-TOF data for this compound is available, studies on similar bromo-nitro-pyridine derivatives have utilized this technique for molecular mass confirmation and structural analysis.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The vibrational modes are sensitive to the molecule's structure, symmetry, and bonding.

An experimental FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

N-H stretching vibrations of the primary amine (NH₂) group, typically appearing as two bands in the 3500-3300 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group , which are expected in the ranges of 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the pyridine ring, generally observed between 1600-1400 cm⁻¹.

N-H bending vibrations of the amine group, typically around 1650-1580 cm⁻¹.

C-N stretching vibrations for the amine and nitro groups.

C-Br stretching vibration , which would appear at lower frequencies, typically below 700 cm⁻¹.

Without experimental data, a definitive table of FT-IR peaks and their assignments for this compound cannot be constructed.

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, often making non-polar bonds more visible. For this compound, a Raman spectrum would be particularly useful for observing:

Symmetric stretching of the nitro group , which often gives a strong Raman signal.

Vibrations of the pyridine ring , especially the ring breathing modes.

The C-Br bond vibration .

A search of available databases, including PubChem, shows a predicted Raman spectrum for the isomer 5-bromo-3-nitropyridin-2-amine, but no experimental or calculated data for the requested 6-nitro isomer. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the structural properties of this compound.

If a suitable crystal were analyzed, X-ray crystallography would determine its fundamental packing properties, including:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

This information is fundamental to understanding the solid-state structure of the compound.

This analysis would provide precise measurements for all geometric parameters within the molecule, such as:

The lengths of all covalent bonds (e.g., C-C, C-N, C-Br, N-O, N-H).

The angles between bonded atoms (e.g., C-C-C, C-N-O).

The torsion (dihedral) angles, which describe the conformation of the molecule, such as the rotation around the C-NH₂ and C-NO₂ bonds relative to the pyridine ring.

A data table for these parameters cannot be generated without the results of an X-ray crystallographic study.

X-ray crystallography would also reveal how molecules of this compound pack together in the crystal lattice. This includes the identification of non-covalent interactions that stabilize the crystal structure, such as:

Hydrogen bonding: Likely involving the amine (NH₂) group as a donor and the nitro group (NO₂) or the pyridine nitrogen as acceptors.

Halogen bonding: Interactions involving the bromine atom.

π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

Understanding these interactions is crucial for explaining the physical properties of the solid material.

Despite a thorough search, no specific experimental FT-IR, Raman, or X-ray crystallography data for this compound has been found in the public domain. The generation of a detailed and scientifically accurate article as per the requested outline is therefore not possible. Further research involving the synthesis and characterization of this compound is required to provide the data needed for such an analysis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing this compound. This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile.

The reactivity of the pyridine ring towards SNAr is significantly enhanced by the presence of the electron-withdrawing nitro group (-NO₂). numberanalytics.com This group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy. numberanalytics.com The activating effect of a nitro group is most pronounced when it is positioned ortho or para to the leaving group. In this compound, the nitro group is at the 6-position, which is ortho to the bromo substituent at the 5-position. This arrangement strongly activates the C-Br bond for nucleophilic displacement.

The bromine atom itself serves as a good leaving group in SNAr reactions due to its ability to accommodate a negative charge upon departure. numberanalytics.com The inherent electron deficiency of the pyridine ring further contributes to the susceptibility of the compound to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. youtube.comresearchgate.net

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. numberanalytics.comyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack is highly regioselective, occurring predominantly at the C-5 position, leading to the displacement of the bromide. This is due to the strong activation provided by the ortho-nitro group. The attack at other positions is electronically disfavored. For instance, while the pyridine nitrogen activates the C-2 and C-6 positions, the C-2 position is already substituted with a poorly displacing amino group, and the C-6 position bears the nitro group, which is generally not displaced in SNAr reactions.

A variety of nucleophiles can be employed in SNAr reactions with substrates of this nature, including amines, alkoxides, and thiolates, leading to the corresponding substituted pyridines.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyridines. nih.gov

The Suzuki-Miyaura reaction involves the coupling of the bromo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used to form C-C bonds and construct biaryl systems. mdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov For a substrate like this compound, the reaction would yield a 5-aryl-6-nitro-pyridin-2-ylamine.

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds by coupling an aryl halide with an amine. chemspider.comresearchgate.net This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, with the transmetalation step involving the deprotonated amine.

The table below summarizes typical conditions for these reactions with similar bromopyridine substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 |

| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 |

Data derived from studies on analogous bromopyridine systems. mdpi.comchemspider.com

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the amination of aryl halides. nih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates or when palladium-based catalysts are not effective. The reaction involves the coupling of the aryl halide with an amine in the presence of a copper catalyst and a base. While specific examples with this compound are not extensively documented in the literature, the general methodology is applicable to a wide range of aryl halides.

The scope of metal-catalyzed cross-coupling reactions with this compound is broad, allowing for the introduction of a diverse array of functional groups. However, certain limitations must be considered.

The primary amino group at the C-2 position can potentially interfere with the catalytic cycle, for example, by coordinating to the metal center or by undergoing side reactions. In some cases, protection of the amino group may be necessary to achieve high yields in the coupling reaction. mdpi.com For instance, acetylation of a similar aminobromopyridine has been shown to be an effective strategy prior to Suzuki coupling. mdpi.com

The nitro group at the C-6 position is a strong electron-withdrawing group, which can influence the reactivity of the substrate. While generally stable under typical cross-coupling conditions, some catalytic systems, particularly those involving highly reactive metals or harsh conditions, could potentially lead to the reduction of the nitro group.

Furthermore, the steric hindrance around the bromine atom, although not excessive in this case, can play a role in the efficiency of the coupling reaction, especially with bulky coupling partners. The choice of ligand for the palladium catalyst is often crucial in overcoming such steric challenges and achieving high catalytic turnover. nih.govresearchgate.net

Unveiling the Chemical Transformations of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is key to developing novel compounds with tailored properties. Among the vast family of pyridine derivatives, this compound stands out as a versatile building block. Its unique arrangement of a bromine atom, a nitro group, and an amine functionality on the pyridine ring offers a rich platform for a variety of chemical transformations. This article delves into the specific reactivity of this compound, focusing on the reduction of its nitro group and the subsequent derivatization of its amine functionalities.

Chemical Reactivity and Transformation Pathways

The reactivity of 5-Bromo-6-nitro-pyridin-2-ylamine is dominated by the interplay of its three key functional groups. The electron-withdrawing nature of the nitro group and the bromine atom influences the electron density of the pyridine (B92270) ring, while the amino group provides a nucleophilic center for further reactions.

The conversion of the nitro group in aromatic and heteroaromatic compounds into an amino group is a fundamental transformation in organic synthesis, opening pathways to a wide array of derivatives. In the case of this compound, this reduction leads to the formation of 5-bromo-pyridine-2,6-diamine, a valuable intermediate for the synthesis of more complex heterocyclic systems.

Several methods are available for the reduction of aromatic nitro groups, many of which are applicable to nitropyridine substrates. nih.gov Common approaches include catalytic hydrogenation and metal-acid reductions.

A well-documented and analogous procedure is the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine. This transformation is effectively carried out using reduced iron powder in a mixture of ethanol (B145695) and water, with a catalytic amount of concentrated hydrochloric acid. The reaction mixture is typically heated on a steam bath to drive the reduction to completion. orgsyn.org This method is often preferred for its relatively mild conditions and effectiveness, even in the presence of a halogen substituent.

Another effective system for the reduction of aryl nitro compounds involves the use of iron powder in a mixture of glacial acetic acid, ethanol, and water, often facilitated by ultrasonic irradiation to enhance the reaction rate. google.com While specific yields for the reduction of this compound are not extensively reported, the yields for analogous aryl nitro compounds are generally high, ranging from 39% to 98%. google.com

The resulting 5-bromo-pyridine-2,6-diamine is a key synthon, possessing two nucleophilic amino groups at positions 2 and 6, which can be selectively or fully derivatized in subsequent steps.

Table 1: Conditions for the Reduction of an Analogous Nitropyridine

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|

The presence of one or, after reduction, two primary amine groups on the pyridine ring allows for a multitude of derivatization reactions. These reactions are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.

Carbamates, or urethanes, are an important class of organic compounds with applications ranging from pharmaceuticals to polymers. acs.orgnih.gov They are typically synthesized from amines through reaction with chloroformates, isocyanates, or other carbonyl transfer reagents. organic-chemistry.org

For aminopyridines, the formation of carbamic acid esters can be achieved under standard conditions. A general method involves the reaction of the aminopyridine with a suitable chloroformate, such as phenyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like chloroform. researchgate.net This reaction proceeds at room temperature and provides the corresponding pyridinyl carbamate.

Another versatile approach is the reaction of an amine with carbon dioxide to form a carbamic acid intermediate, which can then be reacted with an alcohol under Mitsunobu conditions or with an alkoxysilane compound in the presence of a catalyst to yield the carbamate. epo.orgacs.org While this has been demonstrated for a variety of primary and secondary amines, its application to diaminopyridines would require careful control of stoichiometry for selective derivatization. The synthesis of p-pyridinyl oxime carbamates has also been successfully achieved by reacting the corresponding oxime with an isocyanate, highlighting another route to this functional group. nih.gov

Table 2: General Conditions for Carbamate Formation from Aminopyridines

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aminopyrimidine/Aminopyridine | Phenyl chloroformate or Benzyl chloroformate | Triethylamine (TEA) | Chloroform | Pyridinyl carbamate | researchgate.net |

| Aniline (analogous) | Carbon dioxide, Tetramethoxysilane | Zinc compound or Ionic liquid | Acetonitrile | Aryl carbamate | epo.org |

Amidation, the formation of an amide bond, is one of the most fundamental reactions in organic chemistry. For primary and secondary amines, this is typically achieved by reaction with an acyl chloride, anhydride, or ester in a nucleophilic acyl substitution reaction. ncert.nic.in

In the case of 2,6-diaminopyridine, a close analogue to the reduced form of the title compound, amidation has been demonstrated. For instance, it can be reacted with rhodamine B acid chloride in the presence of triethylamine in dichloromethane (B109758) to yield the corresponding amide. nih.govacs.org This reaction highlights the ability of the amino groups on the pyridine ring to act as effective nucleophiles.

The reaction is generally carried out in the presence of a base, such as pyridine, which is stronger than the amine substrate. The base serves to neutralize the hydrochloric acid formed during the reaction with an acyl chloride, thereby driving the equilibrium towards the product side. ncert.nic.in The selectivity of acylation between the two amino groups in 5-bromo-pyridine-2,6-diamine would depend on the reaction conditions and the steric and electronic nature of the acylating agent. Selective mono-acylation can often be achieved by using a limited amount of the acylating agent or by taking advantage of differences in the nucleophilicity of the two amino groups.

Table 3: Example of Amidation with 2,6-Diaminopyridine

| Amine Substrate | Acylating Agent | Base | Solvent | Product | Reference |

|---|

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 2-Amino-3-bromo-5-nitropyridine, DFT calculations, specifically using the B3LYP functional with a 6–311++G(d,p) basis set, have been instrumental in characterizing its fundamental properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Through DFT calculations, the equilibrium geometry of 2-Amino-3-bromo-5-nitropyridine has been fully optimized. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which provides the most probable bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Amino-3-bromo-5-nitropyridine, the calculated HOMO-LUMO energies and the resulting energy gap provide insight into its potential for charge transfer within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Properties of 2-Amino-3-bromo-5-nitropyridine

| Property | Value |

|---|---|

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

Note: Specific energy values from the cited source were not available to populate this table.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors denote regions of varying potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential) that are prone to nucleophilic attack. The MEP analysis for 2-Amino-3-bromo-5-nitropyridine helps to identify the most likely sites for intermolecular interactions. researchgate.net

Reactivity Descriptors and Non-Linear Optical (NLO) Properties

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). A low softness value, as calculated for 2-Amino-3-bromo-5-nitropyridine (0.239), and a high electrophilicity index (5.905) are suggestive of its potential biological activity. researchgate.net

Non-Linear Optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The NLO behavior of 2-Amino-3-bromo-5-nitropyridine has been investigated by calculating its dipole moment (μ) and first-order hyperpolarizability (β). The computed values for this molecule are a dipole moment of 1.851 Debye and a first-order hyperpolarizability of 7.428 × 10⁻³⁰ esu. researchgate.net The significant, non-zero values for both μ and β suggest that this compound could be a promising candidate for NLO materials. researchgate.net

Table 2: Reactivity and NLO Properties of 2-Amino-3-bromo-5-nitropyridine

| Property | Value | Unit |

|---|---|---|

| Global Softness (S) | 0.239 | [unit not specified] |

| Electrophilicity Index | 5.905 | [unit not specified] |

| Dipole Moment (μ) | 1.851 | Debye |

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug candidate. For 2-Amino-3-bromo-5-nitropyridine, docking studies were performed to investigate its interaction with the active site of the protein Dihydrofolate synthase (DHFS), with the protein data bank code 5FCT. researchgate.net

The results of the docking study revealed a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol. researchgate.net These values indicate a favorable binding affinity of the compound for the active site of the protein, suggesting its potential as a Dihydrofolate synthase inhibitor. researchgate.net

Advanced Computational Methods for Reaction Mechanism Prediction

The prediction of reaction mechanisms is a significant application of computational chemistry, providing insights into the pathways and energetics of chemical transformations. For nitropyridine derivatives, computational methods are employed to study various reactions, including nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

Advanced computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways by identifying transition states and calculating activation energies. researchgate.net These calculations can reveal, for instance, how electron-withdrawing groups like the nitro group can stabilize transition states and facilitate nucleophilic attack on the pyridine (B92270) ring. researchgate.net Computational studies on related systems have shown that nucleophilic attack often occurs at positions ortho or para to the nitro group. researchgate.net Furthermore, methods like potential energy surface (PES) scans and transition state theory (TST) are employed to map out the energetic landscape of a reaction and predict its rate. numberanalytics.com For complex reactions, hybrid methods combining quantum mechanics and molecular mechanics (QM/MM) can be utilized to study the reaction in a more realistic (e.g., solvated) environment. numberanalytics.com These computational approaches are instrumental in understanding the intricate details of reaction mechanisms, which can be challenging to elucidate through experimental means alone. rsc.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Heterocyclic Scaffolds

The true potential of 5-Bromo-6-nitro-pyridin-2-ylamine lies in its ability to serve as a scaffold for the synthesis of fused heterocyclic systems. The amino and nitro groups, along with the bromine atom, provide multiple reaction sites for cyclization reactions. While direct examples are scarce, related structures are widely used. For instance, various aminopyridines are key starting materials in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant applications in medicinal chemistry. google.comchemicalbook.com The general synthetic strategies for these bicyclic systems often involve the reaction of an aminopyridine with an α-haloketone or a similar reagent.

A documented reaction of a closely related isomer, 6-bromo-3-nitro-pyridin-2-ylamine, showcases this potential. In a reaction with copper cyanide, it is converted to 6-amino-5-nitro-pyridine-2-carbonitrile. chemicalbook.com This transformation highlights the reactivity of the bromine atom and the stability of the nitro and amino groups under these conditions, suggesting that this compound could undergo similar transformations to yield valuable cyano-substituted pyridine (B92270) intermediates.

Precursor in the Synthesis of Complex Organic Molecules

The functional groups of this compound allow for its elaboration into more complex organic molecules, particularly those of pharmaceutical interest. The nitro group can be reduced to a second amino group, creating a diamino-bromopyridine derivative. Such compounds are valuable precursors for the synthesis of various fused heterocycles. For example, the reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) is a key step in the synthesis of 2,3-diamino-5-bromopyridine, an intermediate for further cyclization reactions.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents. This is a common strategy for building molecular complexity. For instance, 5-bromo-2-nitropyridine (B47719) is used as a starting material in the synthesis of intermediates for the anticancer drug Pazopanib. guidechem.com This involves a nucleophilic substitution of the bromine followed by reduction of the nitro group, demonstrating a pathway that could be applicable to this compound for the generation of novel, highly substituted pyridine derivatives. guidechem.com These derivatives are often key components of cyclin-dependent kinase (CDK) inhibitors used in cancer therapy. google.com

Development of Radiotracer Precursors

There is currently no specific information available in the scientific literature regarding the use of this compound in the development of radiotracer precursors. However, the presence of a bromine atom suggests its potential utility in this field. Bromine has radioactive isotopes, such as ⁷⁶Br and ⁷⁷Br, which are positron emitters and can be used in Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled compounds often involves the introduction of a radionuclide in the final steps of a synthetic sequence. A stable bromo-substituted precursor like this compound could potentially be used in isotopic exchange reactions or as a precursor for the introduction of other radiolabels, such as ¹⁸F, through nucleophilic substitution of the bromine atom. This remains a speculative but viable area for future research.

Utility in Supramolecular Chemistry and Functional Materials

The application of this compound in supramolecular chemistry and the development of functional materials is another area that remains largely unexplored. The pyridine nitrogen, the amino group, and the nitro group are all capable of participating in hydrogen bonding and other non-covalent interactions, which are the basis of supramolecular assembly. The ability to form predictable intermolecular interactions could allow for the design of self-assembling systems, liquid crystals, or functional organic materials with specific electronic or optical properties. The bromo- and nitro-substituents also influence the electronic properties of the pyridine ring, which could be exploited in the design of materials for electronics or sensing applications. While no direct examples exist for this specific compound, the broader class of substituted pyridines is known to be a component of various functional materials.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the 5-Bromo-6-nitro-pyridin-2-ylamine core is ripe for exploration using modern catalytic techniques. The presence of a bromine atom at the 5-position makes it an ideal handle for various cross-coupling reactions. Future research will likely focus on palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl and heteroaryl substituents. mdpi.com The successful application of Suzuki coupling for synthesizing 5-aryl-pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility of this approach. mdpi.com

Furthermore, Hartwig-Buchwald amination could be employed to replace the bromine with diverse secondary or primary amines, offering a direct route to novel diamine structures. Copper-catalyzed and palladium-catalyzed Sonogashira couplings are also promising for introducing alkyne functionalities, which are valuable synthons for further transformations. A key challenge and area of interest will be achieving selective catalysis that avoids unwanted side reactions with the nitro and amino groups, possibly through the use of advanced ligand systems or by performing reactions under milder conditions.

Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The inherent reactivity of this compound allows for the design and synthesis of a vast library of advanced derivatives with fine-tuned electronic and steric properties. Research in this area could proceed in several directions:

Modification of the Amino Group: The primary amine at the 2-position can be readily acylated, alkylated, or arylated to modulate its basicity and nucleophilicity. byjus.com For instance, acetylation could serve as a protecting group strategy or as a means to introduce new functionalities. mdpi.com

Reduction of the Nitro Group: The nitro group at the 6-position can be selectively reduced to an amino group, yielding a diaminopyridine derivative. This transformation would open up new synthetic pathways, such as the formation of fused heterocyclic systems like imidazopyridines or triazolopyridines, which are common motifs in medicinal chemistry.

Sequential Functionalization: A combination of catalytic functionalization at the C5-bromo position followed by modification of the amino and nitro groups would allow for a combinatorial approach to generating a diverse set of molecules.

A systematic study of these derivatization reactions would provide valuable structure-activity relationship (SAR) data for various applications.

| Potential Derivative Class | Synthetic Strategy | Potential Functionality |

| 5-Aryl-6-nitro-pyridin-2-ylamines | Suzuki or Stille Coupling | Tunable electronics, extended conjugation |

| 5-Alkynyl-6-nitro-pyridin-2-ylamines | Sonogashira Coupling | Click chemistry handle, precursor for heterocycles |

| N2-Acyl/Alkyl-5-bromo-6-nitro-pyridin-2-ylamines | Acylation/Alkylation of the amino group | Modified solubility and basicity |

| 5-Bromo-pyridine-2,6-diamines | Selective reduction of the nitro group | Precursor for fused heterocycles, ligand design |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for building molecular complexity in a single step. The unique combination of functional groups in this compound makes it an attractive candidate for the design of novel MCRs. For example, it could potentially participate as a key building block in reactions that form complex heterocyclic systems. Research has shown that substituted nitropyridines can be significant intermediates in the synthesis of more complex heterocyclic systems with potential biological activity. researchgate.net

Future work could explore its use in Ugi or Passerini-type reactions by leveraging the primary amine. Additionally, the electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, could facilitate its participation in cycloaddition reactions or in sequences where the amino group acts as an initial nucleophile to trigger a cascade of bond-forming events. The development of MCRs involving this scaffold would be a significant step towards green and efficient chemistry.

Broader Applications in Chemical Biology and Materials Science

While pyridinamine derivatives are known for their roles as intermediates in the pharmaceutical industry, the specific attributes of this compound suggest potential for broader applications. jubilantingrevia.com

Chemical Biology: The compound could be explored as a molecular probe. The nitroaromatic group is a known fluorophore quencher, suggesting that its derivatives could be designed as "turn-on" fluorescent sensors for specific biological analytes or enzymes. Upon enzymatic reduction of the nitro group, for example, a significant increase in fluorescence could be observed. The presence of the bromine atom also allows for its incorporation into larger biomolecules via established bioconjugation techniques. This compound is already noted as a biochemical reagent for life science research. medchemexpress.com

Materials Science: The electron-deficient, polar nature of the molecule, combined with its potential for extensive derivatization, makes it an interesting candidate for materials science research. Derivatives with extended π-systems, synthesized via cross-coupling reactions, could be investigated for their optical or electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or as components of novel conductive polymers.

| Field | Potential Application | Rationale |

| Chemical Biology | Fluorescent Probes | Nitro group as a quencher; bromo handle for bioconjugation. |

| Medicinal Chemistry | Scaffold for Drug Discovery | Precursor for diaminopyridines and fused heterocycles. |

| Materials Science | Organic Electronics | Electron-deficient core for creating novel π-conjugated materials. |

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-6-nitro-pyridin-2-ylamine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of a pyridine precursor. A common approach includes:

- Step 1: Bromination of a pyridine derivative (e.g., 2-aminopyridine) using reagents like N-bromosuccinimide (NBS) under acidic conditions to introduce the bromine atom at the 5-position .

- Step 2: Nitration at the 6-position using a mixture of nitric acid and sulfuric acid. Temperature control (<50°C) is critical to avoid over-nitration or decomposition .

Key Variables Affecting Yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 40–50°C | >70% yield |

| Nitration Time | 2–4 hrs | Prevents byproducts |

| Solvent | H2SO4/HNO3 | Enhances reactivity |

Lower yields (<50%) may result from incomplete bromination or competing side reactions (e.g., ring oxidation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Question

Q. How can researchers optimize regioselectivity in substitution reactions involving this compound, given the electronic effects of bromo and nitro groups?

Methodological Answer: The bromine (electron-withdrawing, meta-directing) and nitro (strongly electron-withdrawing, para-directing) groups create competing electronic effects. To control regioselectivity:

- Computational Modeling: Use density functional theory (DFT) to predict reactive sites. For example, the nitro group dominates directionality, favoring substitution at the 4-position .

- Experimental Validation: Perform Sonogashira coupling or Suzuki-Miyaura reactions with Pd catalysts. Monitor regioselectivity via HPLC and NMR to confirm product structure .

Example Reaction Outcomes:

| Reaction Type | Major Product Regiochemistry | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | 4-Aryl substitution | 65–80 |

| Nucleophilic Aromatic Substitution | 3-Chloro derivative | 40–55 |

Contradictory results (e.g., unexpected 3-substitution) may arise from steric hindrance or solvent polarity effects, requiring iterative optimization .

Basic Question

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and amine protons (δ 5.5–6.0 ppm, broad). The bromine and nitro groups cause deshielding of adjacent carbons .

- IR Spectroscopy: Detect NO2 asymmetric stretching (~1520 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) for purity analysis. The molecular ion [M+H]+ is expected at m/z 232/234 (Br isotope pattern) .

Q. What strategies are recommended for resolving contradictory data in the synthesis or biological activity analysis of this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables .

- Comparative Studies: Use structurally similar compounds (e.g., 5-Bromo-4-chloropyridin-2-amine ) as controls to assess whether discrepancies arise from substituent effects.

- Statistical Analysis: Apply ANOVA or t-tests to evaluate significance of yield or activity variations. For example, inconsistent kinase inhibition data may require dose-response curve re-evaluation .

Case Study:

If two studies report conflicting nitration yields (70% vs. 40%), compare reaction scales, quenching methods, and purification techniques. Trace moisture or impurities in HNO3 can drastically alter outcomes .

Basic Question

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis and purification .

- Storage: Keep in amber glass vials at –20°C to prevent decomposition. Avoid exposure to light or moisture .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Question

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize charge-separated intermediates in SNAr reactions .

- Docking Studies: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances hydrogen bonding with ATP-binding pockets .

Validation: Compare computational predictions with experimental kinetic data (e.g., kcat/KM values) to refine models .

Basic Question

Q. What are the documented solubility and stability profiles of this compound under various pH and temperature conditions?

Methodological Answer:

-

Solubility:

Solvent Solubility (mg/mL) Conditions DMSO 25 25°C Ethanol 8 25°C Water <1 25°C -

Stability: Degrades at >60°C or pH <3 (nitro group reduction) or pH >10 (amine deprotonation). Monitor via TLC or HPLC .

Advanced Question

Q. What experimental approaches are used to determine the compound's potential as a kinase inhibitor or receptor ligand in medicinal chemistry?

Methodological Answer:

- Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR). IC50 values <1 μM indicate high potency .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) to immobilized receptors. The nitro group’s polarity enhances binding entropy .

- Crystallography: Co-crystallize with target proteins to identify binding motifs. For example, the pyridine ring may π-stack with aromatic residues in the active site .

Data Interpretation: Cross-validate biochemical data with computational docking to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.